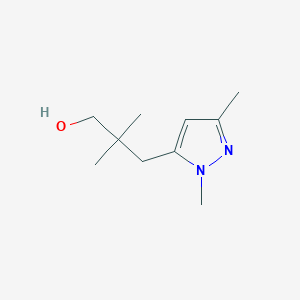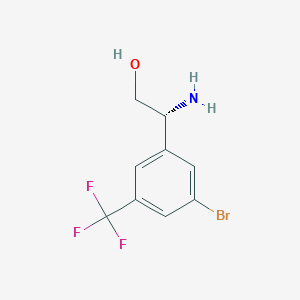![molecular formula C6H10ClF2NO B13587661 7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular structure includes a bicyclic ring system with fluorine atoms, which can impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride typically involves multiple steps. One common method starts with the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Applications De Recherche Scientifique
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure also plays a role in its stability and reactivity, influencing its overall biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxabicyclo[4.1.0]heptan-7-amine hydrochloride: Similar bicyclic structure but lacks fluorine atoms.
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring size and oxygen placement.
Uniqueness
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. These fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity .
Propriétés
Formule moléculaire |
C6H10ClF2NO |
|---|---|
Poids moléculaire |
185.60 g/mol |
Nom IUPAC |
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)3-1-10-2-4(9)5(3)6;/h3-5H,1-2,9H2;1H |
Clé InChI |
FRSYBTWMPYBHGN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2(F)F)C(CO1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
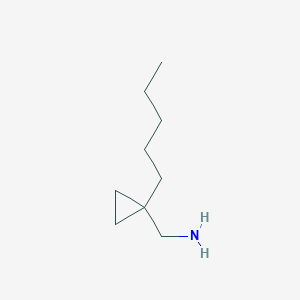
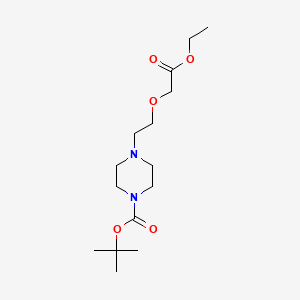
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
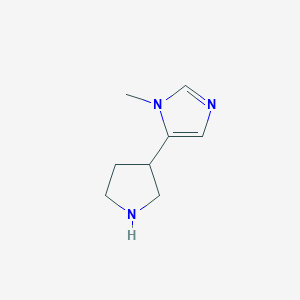
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)

